(S)-(+)-allantoin

Descripción

Historical Context in Natural Product Chemistry

Allantoin was first isolated in 1800 by Italian physician Michele Francesco Buniva and French chemist Louis Nicolas Vauquelin, initially thought to be present in amniotic fluid. Later, in 1821, Jean Louis Lassaigne identified it in the fluid of the allantois, an embryonic excretory organ in amniotes, and named it "l'acide allantoique." The compound was synthesized from uric acid in 1837 by Friedrich Wöhler and Justus Liebig, who coined the term "allantoïn." The specific enantiomer (S)-(+)-allantoin has been characterized more recently with advances in stereochemical analysis and natural product isolation techniques.

Biological Significance in Eukaryotic and Prokaryotic Systems

Biologically, this compound is a key metabolic intermediate in the catabolism of purines. It is produced by the oxidation of uric acid, a degradation product of nucleic acids, through the action of the enzyme urate oxidase (uricase) in many organisms except humans and other higher primates. In mammals that possess this pathway, allantoin accumulates in the allantois during embryonic development and serves as a major nitrogenous waste product excreted in urine postnatally.

In prokaryotic systems such as Escherichia coli, this compound is metabolized further by allantoinase (EC 3.5.2.5), which catalyzes its hydrolytic conversion to allantoate. This reaction involves cleavage of the hydantoin ring and is part of the bacterial nitrogen utilization pathway. The enzyme allantoinase is encoded by the allB gene and has a molecular weight of approximately 49.6 kDa.

Research findings have shown allantoin’s broader biological roles, including its involvement in insulin resistance modulation in animal models and lifespan extension in nematodes, indicating its functional significance beyond simple waste metabolism.

Data Table: Key Chemical and Biological Properties of this compound

| Property | Description |

|---|---|

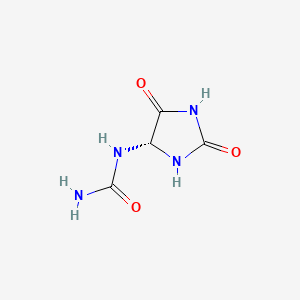

| Molecular Formula | C4H6N4O3 |

| Molecular Weight | 158.12 g/mol |

| IUPAC Name | N-[(4S)-2,5-dihydroxy-4H-imidazol-4-yl]carbamimidic acid |

| Melting Point | 239 °C |

| Chemical Class | Allantoins (heterocyclic imidazolidines) |

| Optical Configuration | (S)-(+)-enantiomer |

| Biological Role | Metabolite in purine catabolism |

| Organisms Found | Aristolochia triangularis, Glycine max, Escherichia coli K-12 |

| Cellular Location | Cytoplasm (in bacteria) |

| Key Enzyme Interaction | Allantoinase (EC 3.5.2.5) |

| Enzyme Gene | allB |

Detailed Research Findings

Metabolic Pathway in Bacteria: In Escherichia coli, this compound undergoes enzymatic hydrolysis by allantoinase to form allantoate, facilitating nitrogen recycling under anaerobic conditions. This pathway is essential for bacterial survival in nitrogen-limited environments.

Enzymatic Specificity: The allantoinase enzyme specifically recognizes the (S)-(+)-enantiomer, highlighting the stereospecific nature of bacterial purine metabolism enzymes.

Evolutionary Aspect: The presence of this compound in diverse taxa such as plants and bacteria underscores its evolutionary conserved role in nitrogen metabolism and cellular homeostasis.

Biological Effects: Experimental studies in animal models have demonstrated allantoin’s potential in modulating metabolic processes, such as improving insulin sensitivity and extending lifespan in nematodes, suggesting additional physiological roles beyond nitrogen excretion.

Propiedades

IUPAC Name |

[(4S)-2,5-dioxoimidazolidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJWUDADGALRAB-SFOWXEAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278152 | |

| Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-67-5 | |

| Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allantoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLANTOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDK458E1J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Acid-Catalyzed Condensation of Glyoxylic Acid and Urea

The condensation of glyoxylic acid (C₂H₂O₃) and urea (CH₄N₂O) remains the most widely adopted industrial method for allantoin synthesis. Traditional protocols employ strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts, achieving yields of 60–70% under optimized conditions. However, these methods face challenges such as corrosive reaction environments, excessive byproduct formation, and difficulties in catalyst recovery.

Recent innovations have focused on replacing conventional acids with acidic ionic liquids (ILs), which offer recyclability and reduced environmental impact. For instance, a patent by CN102617476A details the use of sulfonic acid-functionalized ionic liquids (e.g., [(CH₂)₄SO₃HPy][HSO₄]) to catalyze the reaction at 68°C for 6.5 hours, yielding 75.95% (S)-allantoin. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Glyoxylic acid conc. | 40–50% (w/w) |

| Urea/glyoxylic acid ratio | 4.0–4.3:1 (mol/mol) |

| Catalyst loading | 0.4–0.5 mol per mol substrate |

| Reaction temperature | 60–80°C |

This method minimizes waste by enabling catalyst recovery through aqueous extraction, addressing a major limitation of traditional acid catalysis.

Two-Step Synthesis via Methyl Glyoxylate Methyl Hemiacetal

An alternative route described in EP0460412A1 involves methyl glycate methyl hemiacetal (C₅H₁₀O₄) as a precursor. The process proceeds in two stages:

- Condensation : Methyl glyoxylate reacts with urea (2:1 molar ratio) in the presence of sulfuric acid (0.03–0.07 mol per mol substrate) at 50–80°C for 30–120 minutes.

- Cyclization : The intermediate is treated with sodium hydroxide (NaOH) or potassium hydroxide (KOH) at pH 7.0–9.0 under reflux, yielding (S)-allantoin with 85% purity.

This method avoids the use of glyoxylic acid but requires precise pH control during cyclization to prevent racemization.

Ionic Liquid-Catalyzed Stereoselective Synthesis

Design and Performance of Sulfonic Acid Ionic Liquids

The CN102617476A patent highlights the synthesis of tailored ionic liquids for improved stereocontrol. For example:

- Catalyst A : [(CH₂)₄SO₃HPy][HSO₄] achieves 75.95% yield at 68°C.

- Catalyst B : [(CH₂)₄SO₃HEt₃N][HSO₄] yields 73.29% under identical conditions.

- Catalyst C : [(CH₂)₄SO₃HMIM][H₂PO₄] (imidazolium-based) provides 72.03% yield.

These catalysts enhance reaction rates by stabilizing the transition state through hydrogen bonding and acid-base interactions, favoring the (S)-enantiomer.

Solvent-Free Mechanochemical Synthesis

Emerging approaches utilize ball milling to promote solid-state reactions between glyoxylic acid monohydrate and urea. Preliminary studies report 65–70% yields within 2 hours at room temperature, though enantiomeric excess (ee) remains suboptimal (<90%) compared to liquid-phase methods.

Enzymatic Synthesis in Plant Peroxisomes

The Role of Transthyretin-Like (TTL) Protein

Research from PMC2899872 reveals that Arabidopsis thaliana produces (S)-allantoin via a peroxisomal pathway involving the TTL enzyme . TTL catalyzes two sequential reactions:

- Hydroxyisourate (HIU) hydrolysis via its C-terminal Urah domain.

- 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) decarboxylation via its N-terminal Urad domain.

This bifunctional activity ensures stereoselective formation of (S)-allantoin with >99% ee, as confirmed by circular dichroism spectroscopy.

Alternative Splicing and Subcellular Localization

The TTL gene produces two splice variants:

- TTL 1− : Contains a peroxisomal targeting signal (PTS2), localizing the enzyme to peroxisomes.

- TTL 2− : Lacks PTS2, resulting in cytosolic localization but retaining catalytic activity.

This regulatory mechanism allows plants to modulate (S)-allantoin production in response to nitrogen availability, highlighting the enzyme’s adaptability.

Comparative Analysis of Synthesis Methods

*Theoretical yield based on in vitro assays; in vivo yields depend on metabolic flux.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(+)-Allantoin undergoes various chemical reactions, including:

Oxidation: Allantoin can be oxidized to produce allantoic acid. This reaction typically uses hydrogen peroxide as the oxidizing agent.

Reduction: Allantoin can be reduced to form allantoinic acid using reducing agents such as sodium borohydride.

Substitution: Allantoin can undergo substitution reactions where one of its functional groups is replaced by another group. For example, it can react with acyl chlorides to form N-acylallantoin derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Allantoic acid.

Reduction: Allantoinic acid.

Substitution: N-acylallantoin derivatives.

Aplicaciones Científicas De Investigación

Wound Healing and Tissue Regeneration

One of the most notable applications of (S)-(+)-allantoin is in wound healing . It promotes tissue regeneration and accelerates the healing process through several mechanisms:

- Cell Proliferation : Allantoin stimulates fibroblast proliferation, which is crucial for wound healing. Studies have shown that allantoin enhances the inflammatory response and promotes fibroblast activity, leading to improved wound closure rates .

- Hydrogel Formulations : Recent research has explored allantoin-enriched hydrogels for topical application. A study demonstrated that a liquid allantoin-enriched pectin hydrogel significantly improved wound contraction and reduced healing time by approximately 71.43% compared to control treatments . The hydrogel's hydrophilic nature aids in moisture retention and enhances cellular interaction during the healing process.

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects, making it beneficial for various inflammatory conditions:

- Pseudoallergic Reactions : Research indicates that allantoin can inhibit compound 48/80-induced pseudoallergic reactions, suggesting its potential use in managing allergic responses without involving IgE pathways .

- Periodontal Health : In dental applications, allantoin has been shown to reduce inflammation associated with advanced glycation end products (AGEs), which are implicated in periodontal disease. Its incorporation into oral care products may help prevent gingival inflammation and promote overall oral health .

Cosmetic Applications

In the cosmetic industry, this compound is widely used due to its skin-soothing properties:

- Moisturizers and Creams : Allantoin is a common ingredient in skin care products such as creams, lotions, and ointments. It helps relieve irritation from minor cuts and burns while enhancing skin smoothness .

- Anti-Aging Formulations : The compound's ability to promote cell turnover and hydration makes it a valuable addition to anti-aging products.

Pharmaceutical Applications

This compound's therapeutic potential extends into pharmaceuticals:

- Topical Treatments : Investigational topical creams containing allantoin have been developed for treating skin lesions in conditions such as epidermolysis bullosa (EB). A phase 3 clinical trial demonstrated that a cream with 6% allantoin resulted in higher rates of wound closure compared to a vehicle control .

- Combination Therapies : Allantoin is often used in combination with other agents to enhance therapeutic efficacy, such as in formulations aimed at reducing scarring or improving skin barrier function .

Biochemical Research

In biochemical studies, this compound serves as a valuable biomarker:

Mecanismo De Acción

The mechanism of action of (S)-(+)-Allantoin involves its interaction with various molecular targets and pathways:

Wound Healing: Allantoin promotes cell proliferation and tissue regeneration by stimulating fibroblast activity and collagen synthesis.

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.

Moisturizing: Allantoin enhances the water-binding capacity of the stratum corneum, leading to improved skin hydration.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Hydantoin and Derivatives

Hydantoin (imidazolidine-2,4-dione) shares a core structure with (S)-(+)-allantoin but lacks the ureido group. This highlights the critical role of the ureido moiety in substrate specificity for PuuE.

Batesiin: A Novel Allantoin Derivative

Batesiin ((S,S)-1,3-bis(2,5-dioxoimidazolidin-4-yl)urea) is a newly identified allantoin derivative with antiplasmodial activity. NMR data (Table 2) reveal structural similarities, such as chemical shifts in the imidazolidine ring (δ 4.05 ppm for allantoin vs. δ 4.12 ppm for batesiin), but distinct substitution patterns confer unique bioactive properties .

Table 1: Enzymatic Activity of this compound vs. Structural Analogs

| Compound | PuuE Substrate (Yes/No) | Km (mM) | Kcat (s⁻¹) |

|---|---|---|---|

| This compound | Yes | 0.26 | 12.6 |

| Hydantoin | No | N/A | N/A |

| Hydantoin-5-acetic acid | No | N/A | N/A |

| 2-Imidazolidone | No | N/A | N/A |

Table 2: NMR Comparison of this compound and Batesiin

| Compound | δ (¹H, imidazolidine) | δ (¹³C, carbonyl) |

|---|---|---|

| Allantoin | 4.05 ppm | 173.2 ppm |

| Batesiin | 4.12 ppm | 171.8 ppm |

Methylxanthine-Allantoin Hybrids

Methylxanthine derivatives with allantoin substituents (e.g., 1,3,7-trimethylxanthine-allantoin hybrids) demonstrate antiproliferative activity distinct from this compound’s anti-inflammatory effects. Computational studies confirm structural alignment with caffeine and allantoin, suggesting synergistic pharmacological profiles .

Stress Response in Plants

This compound accumulates 6.9-fold under salt stress in plants, compared to minimal changes in compounds like rosmarinic acid . Its role in activating antioxidant enzymes (e.g., superoxide dismutase) distinguishes it from structurally related metabolites such as hydrocaffeic acid, which lacks nitrogen-mediated stress signaling .

Transport and Regulation in Microorganisms

In Saccharomyces cerevisiae, this compound transport is regulated independently of analogs like hydantoin and hydroxyacetylacetone (HAA). Strain-specific differences (e.g., 25-fold higher uptake in E1278b vs. M25) underscore its unique regulatory mechanisms .

Market and Application Differentiation

The global market for allantoin derivatives (e.g., aluminium allantoinate, allantoin calcium pantothenate) is projected to grow at 6% CAGR (2025–2033), driven by demand in cosmetics and wound care. Unlike substitutes like hyaluronic acid, allantoin derivatives offer cost-effective, multi-functional benefits (e.g., pH buffering, metal chelation) .

Actividad Biológica

(S)-(+)-allantoin is a naturally occurring compound with significant biological activities. It is known for its role in promoting wound healing, exhibiting antioxidant properties, and having potential applications in various therapeutic areas. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Allantoin

Allantoin is a derivative of uric acid and is found in many plants and animals. It has been extensively studied for its pharmacological properties, particularly in dermatology and gastroenterology.

Biological Activities

-

Wound Healing and Skin Repair

- Allantoin promotes cell proliferation and migration, which are crucial for wound healing. It enhances the hydration of the skin and has anti-irritant properties.

- A study showed that formulations containing allantoin improved skin hydration and reduced erythema in volunteers with artificially irritated skin .

- Antioxidant Properties

- Gastroprotective Effects

- Anti-Inflammatory Effects

Case Study 1: Wound Healing Efficacy

A study evaluated the efficacy of a cream containing this compound on wound healing in diabetic rats. The results indicated a significant reduction in healing time compared to control groups, with histological analysis revealing enhanced collagen deposition and re-epithelialization.

Case Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant potential of this compound using different concentrations against free radicals. Results indicated a dose-dependent response, with higher concentrations providing superior protection against oxidative stress.

Table 1: Biological Activities of this compound

Table 2: Comparative Study of Allantoin Formulations

| Formulation Type | Active Ingredient | Efficacy Rating (1-10) | Notes |

|---|---|---|---|

| Cream | This compound | 8 | Improved hydration |

| Gel | This compound | 6 | Less effective than cream |

| Nanoparticle Suspension | Allantoin-loaded NPs | 9 | Enhanced gastric protection |

| Aqueous Extract | Comfrey Root Extract | 7 | Contains additional bioactive compounds |

Q & A

How can enantiomeric purity of (S)-(+)-allantoin be determined experimentally?

Basic Research Question

To determine enantiomeric purity, electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectroscopy are widely used. ECD spectra differentiate (S)- and (R)-allantoin enantiomers based on their distinct Cotton effects (e.g., positive/negative ellipticity bands). Experimental protocols involve dissolving this compound in phosphate buffer (pH 7.6) and measuring spectra at 0.2–0.4 mM concentrations . Computational DFT methods can predict spectral patterns, but conformational flexibility and pH-dependent tautomerism may cause blue shifts (~10–20 nm) in calculated vs. experimental spectra . For validation, compare results with crystallographic data of the (S)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.